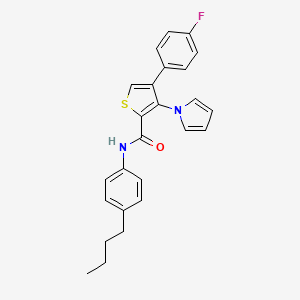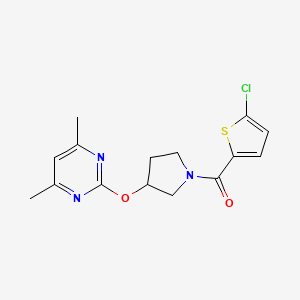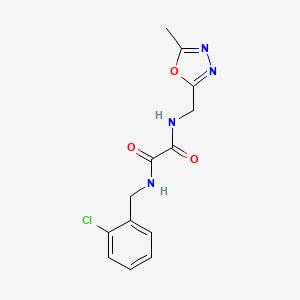![molecular formula C16H24N2O2 B2642675 (E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide CAS No. 2411332-22-2](/img/structure/B2642675.png)
(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide is a chemical compound with the chemical formula C18H28N2O2. It is commonly known as DMABP and is a derivative of the amide class of compounds. DMABP has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of DMABP is through the inhibition of acetylcholinesterase. This enzyme is responsible for the breakdown of acetylcholine, which is a neurotransmitter that is involved in many physiological processes, including muscle contraction, memory, and learning. By inhibiting this enzyme, DMABP increases the levels of acetylcholine in the brain, leading to a number of effects on the body.
Biochemical and Physiological Effects:
DMABP has been found to have a number of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has also been found to have anti-inflammatory properties. It has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response. DMABP has also been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMABP in lab experiments is its potency as an inhibitor of acetylcholinesterase. This makes it a useful tool for studying the effects of acetylcholine on the body. However, one limitation of using DMABP is its potential toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on DMABP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. DMABP's ability to increase the levels of acetylcholine in the brain could make it a useful tool for treating the cognitive decline associated with these diseases. Another area of interest is its potential use in the treatment of inflammation-related diseases such as rheumatoid arthritis. DMABP's anti-inflammatory properties could make it a useful tool for reducing inflammation in these conditions. Finally, further research is needed to determine the safety and efficacy of DMABP in humans, which could lead to its development as a therapeutic agent.
Méthodes De Synthèse
DMABP can be synthesized using a simple reaction between 2-methylphenol, N,N-dimethylformamide, and but-2-enoyl chloride. The reaction takes place in the presence of a catalyst such as triethylamine or pyridine. The resulting compound is then purified using chromatography techniques.
Applications De Recherche Scientifique
DMABP has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a number of effects on the body.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-8-5-6-9-15(13)20-14(2)12-17-16(19)10-7-11-18(3)4/h5-10,14H,11-12H2,1-4H3,(H,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBHNCXUKGUULZ-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)CNC(=O)C=CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(C)CNC(=O)/C=C/CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)


![1-Prop-2-enoyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2642597.png)
![2-[2-bromo-3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2642599.png)

![9-methoxy-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B2642603.png)
![4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B2642604.png)
![tert-Butyl 7'-amino-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B2642605.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2642608.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3-propan-2-yloxyphenyl)urea](/img/structure/B2642613.png)
![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2642614.png)
